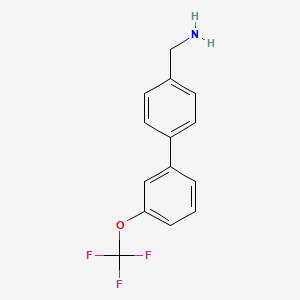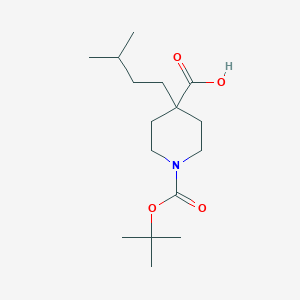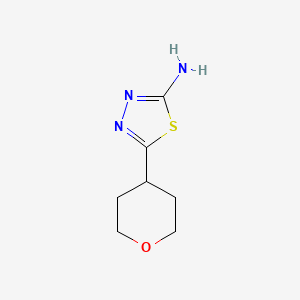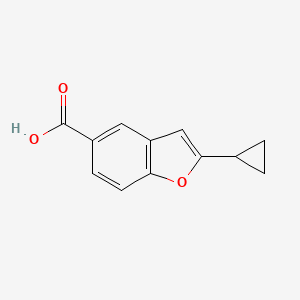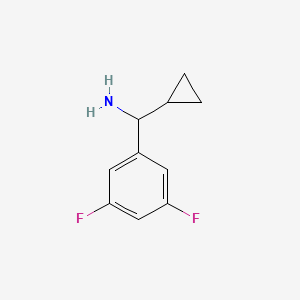
Cyclopropyl(3,5-difluorophenyl)methanamine
Vue d'ensemble
Description
Cyclopropyl(3,5-difluorophenyl)methanamine is a useful research chemical . It is also known as 1-(3,5-Difluorophenyl)cyclopropanemethanamine .
Molecular Structure Analysis
The molecular formula of Cyclopropyl(3,5-difluorophenyl)methanamine is C10H11F2N . The InChI code is 1S/C10H11F2N/c11-7-3-4-9(12)8(5-7)10(13)6-1-2-6/h3-6,10H,1-2,13H2 .Physical And Chemical Properties Analysis
Cyclopropyl(3,5-difluorophenyl)methanamine has a molecular weight of 183.2 . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Applications De Recherche Scientifique
Enantioselective Synthesis Applications
- Synthesis of Homophenylalanine Analogs : Utilized in the enantioselective synthesis of 2-(2-Arylcyclopropyl)glycines, which are conformationally restricted homophenylalanine analogs. This process involves starting from simple aromatic aldehydes and acetylfuran, leading to high yields of the cyclopropyl ketones and their subsequent conversion to methanamines in optically pure form (A. Demir et al., 2004).
Drug Molecule Development
- In Drug Molecule Design : The cyclopropyl ring, a key feature of this compound, is increasingly used in drug development due to its properties like coplanarity of carbon atoms and enhanced π-character of C-C bonds. It plays a significant role in overcoming challenges in drug discovery, such as enhancing potency and reducing off-target effects (T. Talele, 2016).
Antagonists for Receptors
- As Competitive Antagonists : Cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid (AP5) were synthesized, displaying competitive antagonistic activity for the N-methyl-D-aspartate (NMDA) receptor. These compounds provide insights into receptor interactions and could be useful in neurological research (M. Dappen et al., 2010).
Synthesis and Antituberculosis Studies
- Anticancer and Antituberculosis Studies : Cyclopropyl methanone derivatives, related structurally to Cyclopropyl(3,5-difluorophenyl)methanamine, have been synthesized and evaluated for their anticancer and antituberculosis properties. Such compounds have shown significant activity, highlighting the potential of cyclopropyl-containing compounds in treating these diseases (S. Mallikarjuna et al., 2014).
Anticancer Activity
- In Anticancer Research : New palladium and platinum complexes based on cyclopropyl methanamine derivatives demonstrated significant anticancer activity against various human cancerous cell lines. These findings suggest the relevance of cyclopropyl-containing compounds in the development of new anticancer agents (S. Mbugua et al., 2020).
Propriétés
IUPAC Name |
cyclopropyl-(3,5-difluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-8-3-7(4-9(12)5-8)10(13)6-1-2-6/h3-6,10H,1-2,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHZONLVPOXZML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC(=CC(=C2)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(pyrimidin-5-yl)methyl]cyclopropanamine](/img/structure/B1399701.png)
amine](/img/structure/B1399703.png)
![3-Amino-1,1,1-trifluoro-2-[4-(trifluoromethyl)-phenyl]propan-2-ol](/img/structure/B1399704.png)
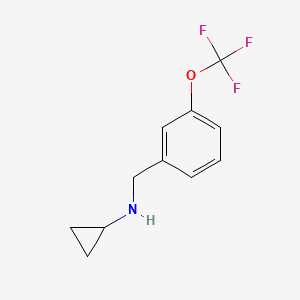
![2-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1399707.png)
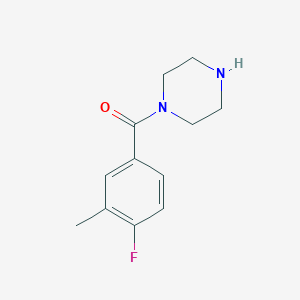
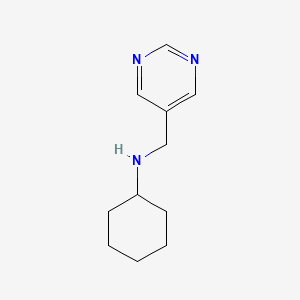
![3-[(2-Bromobutanoyl)amino]benzoic acid](/img/structure/B1399710.png)
